molecular formula C6H6O6 B565271 (5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione CAS No. 1217529-45-7

(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione

Cat. No.: B565271
CAS No.: 1217529-45-7
M. Wt: 180.062
InChI Key: SBJKKFFYIZUCET-HFEVONBRSA-N
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Description

L-Dehydro Ascorbic Acid-13C6 is a biochemical used for proteomics research . It is the labelled analogue of L-Dehydro Ascorbic Acid, which is the reversibly oxidized form of ascorbic acid . It is an isotope of vitamin C wherein all the carbon atoms of ascorbic acid are replaced by 13C6 carbon .


Molecular Structure Analysis

The molecular formula of L-Dehydro Ascorbic Acid-13C6 is (13C)6H6O6 . The structure of DHA was reconfirmed to be a monohydrated bicyclic structure in an aqueous solution . It was also clarified that DHA had the solvated bicyclic structure in methanol and ethanol solutions .


Chemical Reactions Analysis

The interconversion between Dehydro-L-Ascorbic Acid and L-Ascorbic Acid has been studied . It was found that dehydro-L-ascorbic acid (DAA) was reduced by erythorbic acid under neutral conditions but not acidic, and that dehydroerythorbic acid (DEA) was also reduced by ascorbic acid under the same conditions .


Physical and Chemical Properties Analysis

The structure of DHA was reconfirmed to be a monohydrated bicyclic structure in an aqueous solution. It was also clarified that DHA had the solvated bicyclic structure in methanol and ethanol solutions . From the results of MOPAC calculations, the heat of formation of C2 hydrated bicyclic DHA was estimated to be -299.2 kcal/mol, and DHA was clarified to be considerably stabilized by hydration .

Scientific Research Applications

Role in Cancer Research

L-Dehydro Ascorbic Acid-13C6, through its parent compound vitamin C, has been explored for its potential in cancer treatment. Vitamin C, in both its reduced (ascorbic acid) and oxidized (dehydroascorbic acid) forms, exhibits properties that may benefit cancer therapy, including acting as an antioxidant or prooxidant depending on the cellular environment. The prooxidant effect, in particular, is of interest in cancer research, where high doses of vitamin C can induce oxidative stress selectively in cancer cells, leading to their death while sparing healthy cells (Szymańska-Pasternak, Janicka, & Bober, 2011).

Understanding Metabolic Pathways

The stable isotope labeling of L-Dehydro Ascorbic Acid-13C6 enables researchers to trace the metabolic fate of vitamin C in the body accurately. This is crucial for understanding how vitamin C is absorbed, distributed, metabolized, and excreted. Studies utilizing isotope-labelled compounds can provide insights into how vitamin C contributes to health and disease prevention, including its role in collagen synthesis, antioxidant defense, and immune function. Such research is foundational for developing nutritional guidelines and therapeutic strategies involving vitamin C supplementation (Gess, Röhr, & Young, 2013).

Investigating Vitamin C Transport and Uptake

Research using L-Dehydro Ascorbic Acid-13C6 also extends to studying the mechanisms of vitamin C transport and uptake by cells. The body utilizes specific transporters for the uptake of ascorbic acid and dehydroascorbic acid. Understanding these mechanisms is vital for elucidating the physiological roles of vitamin C and optimizing its delivery for therapeutic purposes. This includes investigations into the role of sodium-dependent vitamin C transporters (SVCTs) and glucose transporters (GLUTs) in facilitating the cellular uptake of vitamin C's different forms and their implications for health and disease management (B. Gess, D. Röhr, & P. Young, 2013).

Contributions to Neuroscience

The applications of L-Dehydro Ascorbic Acid-13C6 also extend into neuroscience, where vitamin C plays significant roles in neuroprotection, neurotransmitter synthesis, and cognitive function. Isotope-labeled studies help clarify how vitamin C affects brain health, potentially contributing to prevention strategies or treatments for neurodegenerative diseases. By tracing the metabolic pathways of vitamin C in the brain, researchers can develop a better understanding of its neuroprotective mechanisms and its potential therapeutic roles in conditions like Alzheimer's disease, Parkinson's disease, and stroke recovery (Moretti, Fraga, & Rodrigues, 2017).

Mechanism of Action

Target of Action

L-Dehydro Ascorbic Acid-13C6, an isotope of Vitamin C, primarily targets the endoplasmic reticulum of cells . It is actively imported into the endoplasmic reticulum via glucose transporters . The compound plays a crucial role in the biosynthesis of collagen, L-carnitine, and neurotransmitters .

Mode of Action

The compound interacts with its targets by undergoing a reduction process. Once inside the endoplasmic reticulum, it is reduced back to ascorbate by glutathione and other thiols . This interaction results in the compound being trapped within the endoplasmic reticulum .

Biochemical Pathways

The compound affects the L-galactose pathway, which is the main pathway for AsA biosynthesis in plants . This pathway involves eight enzymes encoded by the genes PMI, PMM, GMP, GME, GGP, GPP, GDH, and GLDH . The compound’s action on these enzymes influences the biosynthesis of collagen, L-carnitine, and neurotransmitters .

Pharmacokinetics

It is known that the compound is water-soluble , which may influence its absorption and distribution within the body. More research would be needed to provide a comprehensive outline of the compound’s pharmacokinetics.

Result of Action

The compound’s action results in several molecular and cellular effects. It functions as an antioxidant and is used to treat scurvy . It also plays a crucial role in the biosynthesis of collagen, L-carnitine, and neurotransmitters . These effects contribute to the compound’s benefits, which may include protection against immune system deficiencies, cardiovascular disease, hyperpigmentation treatment, skin protection, anti-aging, iron absorption, and RBC production .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. . This suggests that the pH level of the environment can influence the compound’s action. Furthermore, the compound’s reactions also occur at a low concentration close to the concentration of AA in biological tissue , indicating that the concentration of the compound in the environment can also affect its action.

Safety and Hazards

L-Dehydro Ascorbic Acid-13C6 may form combustible dust concentrations in air . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .

Biochemical Analysis

Biochemical Properties

L-Dehydro Ascorbic Acid-13C6 plays an important role in biological systems as an electron donor . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is reduced by erythorbic acid under neutral conditions . These reactions occur at a low concentration close to the concentration of ascorbic acid in biological tissues such as the liver .

Cellular Effects

The effects of L-Dehydro Ascorbic Acid-13C6 on cells are significant. At low concentrations, it can cause the reduction of reactive oxygen and facilitate the activities of enzymes . At high concentrations, it generates free radicals by reducing ferric ions . This suggests that the local concentration of L-Dehydro Ascorbic Acid-13C6 can significantly influence its effects on cells.

Molecular Mechanism

The molecular mechanism of L-Dehydro Ascorbic Acid-13C6 involves its interconversion with ascorbic acid . This interconversion is confirmed by radioluminography and occurs at neutral pH and low concentration . This suggests that L-Dehydro Ascorbic Acid-13C6 and ascorbic acid can interconvert in vivo .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Dehydro Ascorbic Acid-13C6 change over time. For instance, the interconversion between L-Dehydro Ascorbic Acid-13C6 and ascorbic acid occurs at a low concentration close to the concentration of ascorbic acid in biological tissues . This suggests that the effects of L-Dehydro Ascorbic Acid-13C6 can vary depending on the duration of the experiment and the concentration of the compound.

Metabolic Pathways

L-Dehydro Ascorbic Acid-13C6 is involved in the L-galactose pathway, which is considered the main biosynthetic process to produce ascorbic acid in plants . Twelve enzyme sites were related to ascorbic acid metabolism .

Transport and Distribution

The transport and distribution of L-Dehydro Ascorbic Acid-13C6 within cells and tissues are facilitated by the sodium-dependent vitamin C transporter 2 (SVCT2) . SVCT2 is mainly localized to subcellular compartments, with the nucleus apparently containing the most SVCT2 protein, followed by the mitochondria .

Subcellular Localization

The subcellular localization of L-Dehydro Ascorbic Acid-13C6 is closely aligned with its known function in supporting 2-oxoglutarate dependent dioxygenases (2-OGDDs) enzymatic functions in the organelles and with supporting antioxidant protection in the mitochondria . This suggests that L-Dehydro Ascorbic Acid-13C6 is distributed to specific compartments or organelles based on its activity or function.

Properties

IUPAC Name

(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2?,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJKKFFYIZUCET-HFEVONBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=O)C(=O)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH]([13C@@H]1[13C](=O)[13C](=O)[13C](=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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